Ethyl 3,5-dichlorobenzoylformate
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Overview
Description
Synthesis Analysis
The synthesis of related ethyl esters involves different chemical reactions. For instance, ethyl 4-hydrazinobenzoate hydrochloride was synthesized and characterized by various spectroscopic methods and X-ray diffraction . Another compound, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, was synthesized through a three-component condensation reaction . These methods indicate that the synthesis of ethyl esters can be complex and may require specific conditions and catalysts to achieve the desired product.
Molecular Structure Analysis
The molecular structure of ethyl esters is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed by spectral studies and X-ray diffraction, which showed that it crystallizes in the monoclinic crystal system . These techniques are crucial for determining the precise arrangement of atoms within a molecule and can be applied to analyze the structure of Ethyl 3,5-dichlorobenzoylformate.
Chemical Reactions Analysis
The chemical reactions involving ethyl esters can lead to various products. The base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes resulted in ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates . This demonstrates the reactivity of ethyl esters under certain conditions and their potential to undergo transformation into different compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can be inferred. Ethyl esters generally have distinct spectroscopic characteristics, as seen in the FT-IR, 1H, and 13C NMR data for ethyl 4-hydrazinobenzoate hydrochloride . The crystalline nature of some ethyl esters also suggests that they may have well-defined melting points and solubilities, which are important for their practical applications.
properties
IUPAC Name |
ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWDXQZJACFSOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374506 |
Source
|
Record name | Ethyl 3,5-dichlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-52-5 |
Source
|
Record name | Ethyl 3,5-dichloro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845790-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dichlorobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845790-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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